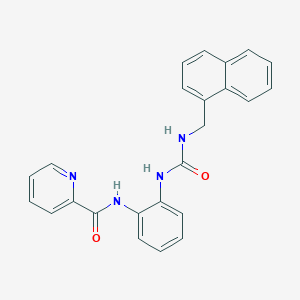
N-(2-(3-(萘-1-基甲基)脲基)苯基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide is a complex organic compound that features a naphthalene moiety, a urea linkage, and a picolinamide group
科学研究应用
N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving urea and amide linkages.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of the naphthalen-1-ylmethylamine. This amine is then reacted with an isocyanate to form the corresponding urea derivative. The final step involves the coupling of this urea derivative with picolinic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.
化学反应分析
Types of Reactions
N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of nitro groups can produce corresponding amines.
作用机制
The mechanism of action of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the urea and picolinamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinones and naphthalimides share the naphthalene core structure.
Urea derivatives: Compounds such as thioureas and guanidines have similar urea linkages.
Picolinamide derivatives: Compounds like picolinic acid and its esters share the picolinamide group.
Uniqueness
N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(22-14-5-6-15-25-22)27-20-12-3-4-13-21(20)28-24(30)26-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,27,29)(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZRNRXXRLFWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)
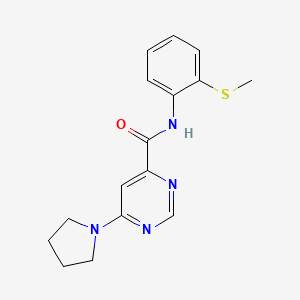


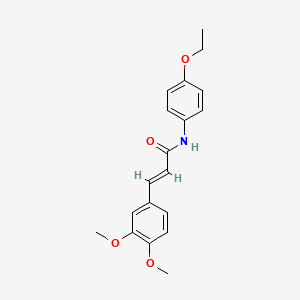

![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)
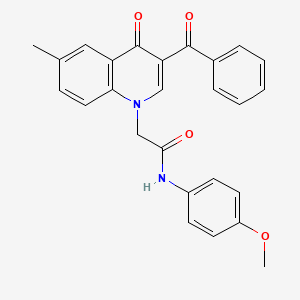


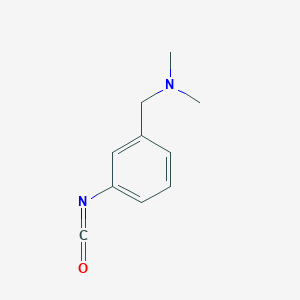

![N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2388095.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2388097.png)
